2-Azido-6-methylpyridine
Overview
Description
2-Azido-6-methylpyridine is an organic compound with the molecular formula C6H6N4. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an azido group (-N3) and the hydrogen at the sixth position is replaced by a methyl group (-CH3).
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azido-6-methylpyridine can be synthesized through several methods. One notable approach involves the α-methylation of substituted pyridines. Researchers have developed expedited and convenient continuous flow methods using bench-top setups. These methods offer advantages over conventional batch reactions, including shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste. The synthesis typically proceeds via heterogeneous catalysis and/or a Ladenberg rearrangement, with the proposed methyl source originating from the primary alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the continuous flow methods mentioned above could be adapted for larger-scale production due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are commonly used to form novel pyridine derivatives.
Sodium Azide: Often used as a precursor for the azido group in substitution reactions.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
2-Azido-6-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Azido-6-methylpyridine exerts its effects is primarily through the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper or other transition metals, which facilitate the formation of the triazole ring by stabilizing the transition state . The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved in the reaction.
Comparison with Similar Compounds
2-Azidopyridine: Similar structure but lacks the methyl group at the sixth position.
6-Methylpyridine: Lacks the azido group at the second position.
2-Methylpyridine: Lacks the azido group and has the methyl group at the second position instead of the sixth.
Uniqueness: 2-Azido-6-methylpyridine is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and properties.
Properties
IUPAC Name |
2-azido-6-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-3-2-4-6(8-5)9-10-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGPDGSWGOYQAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614461 | |
Record name | 2-Azido-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212182-36-0 | |
Record name | 2-Azido-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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